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molecular formula C9H10O2 B074881 2'-Hydroxy-5'-methylacetophenone CAS No. 1450-72-2

2'-Hydroxy-5'-methylacetophenone

Cat. No. B074881
M. Wt: 150.17 g/mol
InChI Key: YNPDFBFVMJNGKZ-UHFFFAOYSA-N
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Patent
US08541521B2

Procedure details

To a solution of 21.5 g (0.143 mol) of 28 in 40 mL of dry dichloromethane, 0.3 g of iron turnings was added. A solution of 10.7 mL (34.2 g, 0.215 mol) of bromine in 100 mL of dichloromethane was added dropwise with vigorous stirring for 20 min. This mixture was refluxed for 30 min, and then 300 mL of water was added. The organic layer was separated, and the aqueous layer was extracted with 2×100 mL of dichloromethane. The combined organic extracts were washed with saturated aqueous Na2SO3, dried over K2CO3, and then evaporated to dryness. Drying the residue in vacuum gave 15.7 g (48%) of 29 (bp 105-115° C./1 mm).
Name
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[Br:12]Br.O>ClCCl.[Fe]>[Br:12][C:7]1[C:2]([OH:1])=[C:3]([C:9](=[O:11])[CH3:10])[CH:4]=[C:5]([CH3:8])[CH:6]=1

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×100 mL of dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous Na2SO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Drying the residue in vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)C)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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